1-Acetyl-5-methylpyrrolidin-2-one
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Overview
Description
1-Acetyl-5-methylpyrrolidin-2-one is a five-membered lactam, also known as a pyrrolidinone derivative. This compound is characterized by its unique structure, which includes an acetyl group and a methyl group attached to the pyrrolidinone ring. Pyrrolidinone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-5-methylpyrrolidin-2-one can be synthesized through various methods. One common approach involves the cyclization of acyclic precursors. For instance, the reaction of 2-oxopyrrolidine-1-carboxylic acid tert-butyl ester with 6-methylnicotinate can yield the desired compound . Another method involves the oxidation of pyrrolidine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Acetyl-5-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetyl-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
1-Acetyl-5-methylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: A simpler derivative without the acetyl and methyl groups.
Pyrrolidin-2,5-dione: A derivative with an additional carbonyl group at the 5-position.
Prolinol: A derivative with a hydroxyl group instead of the acetyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
148776-21-0 |
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Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-acetyl-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-5-3-4-7(10)8(5)6(2)9/h5H,3-4H2,1-2H3 |
InChI Key |
NLHQKPYNKQFYOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)N1C(=O)C |
Origin of Product |
United States |
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